molecular formula C19H31NO6 B4925658 2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)

2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)

Cat. No. B4925658
M. Wt: 369.5 g/mol
InChI Key: HDBBPXAAMMVUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in the scientific community for its potential use in various research applications. This compound is synthesized using a specific method and has unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)) is not fully understood. However, it has been shown to interact with specific proteins and biochemical pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects and improve cognitive function. Additionally, this compound has been shown to modulate specific biochemical pathways, including the PI3K/Akt/mTOR pathway and the JAK/STAT pathway.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)) in lab experiments is its high purity and yield. This makes it suitable for various research applications. However, one limitation is that the mechanism of action is not fully understood, which may make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)). One direction is to further investigate the mechanism of action and identify specific proteins and biochemical pathways that are targeted by this compound. Another direction is to explore the potential therapeutic applications of this compound for various diseases, including cancer and neurological disorders. Additionally, future research could focus on optimizing the synthesis method for improved yield and purity.
Conclusion:
In conclusion, 2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)) is a chemical compound that has potential use in various scientific research applications. Its unique biochemical and physiological effects make it a promising tool for studying specific proteins and biochemical pathways. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis method for 2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)) involves the reaction of 4-(2-tert-butyl-4-methylphenoxy)butylamine with ethylene glycol in the presence of ethanedioic acid. The resulting compound is then crystallized and purified to obtain the final product. This synthesis method has been optimized for high yield and purity, making it suitable for various research applications.

Scientific Research Applications

2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)) has been used in various scientific research applications, including drug discovery and development, biochemical studies, and physiological studies. This compound has been shown to have potential as a therapeutic agent for various diseases, including cancer and neurological disorders. It has also been used as a tool for studying the function of specific proteins and biochemical pathways.

properties

IUPAC Name

2-[4-(2-tert-butyl-4-methylphenoxy)butylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.C2H2O4/c1-14-7-8-16(15(13-14)17(2,3)4)20-12-6-5-9-18-10-11-19;3-1(4)2(5)6/h7-8,13,18-19H,5-6,9-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBBPXAAMMVUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCNCCO)C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Tert-butyl-4-methylphenoxy)butylamino]ethanol;oxalic acid

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